3,4-Dihydromethoxynaphthalen-1-one

Description

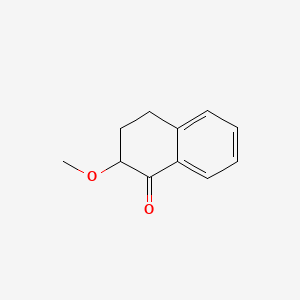

3,4-Dihydromethoxynaphthalen-1-one (CAS 22748-57-8, EC 245-193-4) is a substituted dihydronaphthalenone derivative featuring a methoxy group at the 3- or 4-position of the naphthalene ring. Its structure consists of a partially hydrogenated naphthalene backbone with a ketone group at position 1 and a methoxy substituent, which enhances its stability and modulates reactivity for applications in organic synthesis and pharmaceutical intermediates . The compound’s conformational flexibility and electron-donating methoxy group make it a versatile scaffold for synthesizing bioactive molecules, such as antiviral agents and antitumor compounds .

Properties

CAS No. |

71767-11-8 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10H,6-7H2,1H3 |

InChI Key |

ZUKTUEOOOXEFML-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3,4-Dihydromethoxynaphthalen-1-one with structurally related dihydronaphthalenone derivatives, focusing on substituents, physicochemical properties, and applications.

Key Differences and Research Findings

Substituent Effects on Reactivity Methoxy vs. Hydroxyl Groups: Methoxy-substituted derivatives (e.g., this compound) exhibit greater stability under alkaline conditions compared to hydroxylated analogs (e.g., 3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one), which are prone to oxidation . Halogenation: Brominated derivatives like 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one enable Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs .

Synthetic Methodologies Alkaline Condensation: this compound and its analogs are often synthesized via condensation of aldehydes with dihydronaphthalenones in methanol under alkaline conditions (e.g., para-anisaldehyde + 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one) . Catalytic Asymmetric Synthesis: Advanced methods, such as Pd/tBu PHOX-catalyzed reactions, achieve high enantioselectivity (86% ee) for derivatives like 2-allyl-2-benzyl-3,4-dihydronaphthalen-1(2H)-one .

Applications in Pharmaceuticals Antiviral Agents: 3-Methyltetral-1-one derivatives serve as precursors to 2-(naphth-2-yl)acetic acids, which show activity against HIV .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.